Differentiation from 4-Phenylpiperidin-4-ol Based on Receptor Activity Profile
2-Phenylpiperidin-4-OL demonstrates a distinct polypharmacological profile compared to its regioisomer, 4-Phenylpiperidin-4-ol. While 2-Phenylpiperidin-4-OL has been shown to interact with P2X receptors, its structural isomer (4-Phenylpiperidin-4-ol derivatives) shows potent activity at the nociceptin receptor. For instance, a 1-benzyl-4-phenylpiperidin-4-ol derivative exhibits a Ki of 9 nM at the human NOP receptor [1]. This highlights that the position of the phenyl group is a critical determinant of target selectivity, making the 2-phenyl variant the required choice for projects targeting pathways unrelated to the NOP receptor, such as P2X-mediated processes [2].
| Evidence Dimension | Receptor Binding Profile (Primary Target Engagement) |
|---|---|
| Target Compound Data | Antagonist activity at P2X receptors (multiple subtypes), with a reported IC50 of 100,000 nM for human P2X1R |
| Comparator Or Baseline | 4-Phenylpiperidin-4-ol Derivative (1-benzyl-4-phenylpiperidin-4-ol) |
| Quantified Difference | Qualitative shift in primary target: from P2X receptor interaction to potent Nociceptin receptor agonism (Ki = 9 nM) |
| Conditions | Target compound data from human 1321N1 cells; comparator data from CHO cells expressing human NOP receptor |
Why This Matters
This difference is critical for procurement decisions in research projects focused on specific receptor targets, as selecting the correct regioisomer is essential to avoid off-target effects or lack of desired efficacy.
- [1] BindingDB. (n.d.). Affinity data for BDBM50210409 (1-benzyl-4-phenylpiperidin-4-ol) at the human Nociceptin receptor. View Source
- [2] BindingDB. (n.d.). Affinity data for BDBM50535409 (2-Phenylpiperidin-4-OL) at the human P2X1 receptor. View Source
